6-Chloro-3-methyl-hex-1-en-3-ol
Description
6-Chloro-3-methyl-hex-1-en-3-ol (CAS: Not explicitly listed in evidence) is a branched alkenol characterized by a six-carbon chain with a terminal chlorine atom at position 6, a methyl group at position 3, and a double bond between carbons 1 and 2. The hydroxyl group at position 3 confers reactivity typical of secondary alcohols, while the chloro and alkene functionalities enhance its utility in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Despite its structural simplicity, its stereoelectronic properties (e.g., allylic alcohol and steric hindrance from the methyl group) make it distinct from linear or cyclic analogs .
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
6-chloro-3-methylhex-1-en-3-ol |
InChI |
InChI=1S/C7H13ClO/c1-3-7(2,9)5-4-6-8/h3,9H,1,4-6H2,2H3 |
InChI Key |
ZYPXKLSABLLPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCl)(C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between 6-Chloro-3-methyl-hex-1-en-3-ol and related compounds:
Physicochemical Properties
- Boiling Point : The presence of a methyl group and alkene in this compound lowers its boiling point compared to saturated analogs like 6-Chlorohexan-1-ol due to reduced van der Waals interactions.
- Solubility : The allylic –OH group increases polarity slightly, but steric hindrance from the methyl group limits hydrogen bonding, making it less soluble in water than linear chloroalcohols .
- Stability : The allylic chlorine may lead to elimination reactions under basic conditions, unlike 6-Chlorohexan-1-ol, which is more resistant to dehydrohalogenation .
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